![molecular formula C8H7N3O3 B15302224 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15302224.png)
2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a fused pyridine and pyrimidine ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid can be achieved through several methods. One common approach involves the condensation of appropriate pyrimidine derivatives with pyridine carboxylic acids under acidic or basic conditions . Another method includes the use of dicationic molten salts as catalysts, which facilitate the reaction under solvent-free conditions or in green solvents like ethanol .
Industrial Production Methods
In industrial settings, the production of this compound often employs high-yielding catalytic processes. The use of environmentally friendly catalysts, such as dicationic ionic liquids, has been documented to enhance the efficiency and sustainability of the synthesis .
化学反应分析
Types of Reactions
2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrido[2,3-d]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrido[2,3-d]pyrimidine derivatives, and various substituted pyrido[2,3-d]pyrimidines .
科学研究应用
2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist. The pathways involved often include inhibition of DNA synthesis, disruption of cellular signaling, and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- Pyrido[3,4-d]pyrimidines
- Pyrido[4,3-d]pyrimidines
- Pyrido[3,2-d]pyrimidines
Uniqueness
2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Compared to other pyridopyrimidine derivatives, it exhibits a broader range of applications and higher efficacy in certain therapeutic contexts .
属性
分子式 |
C8H7N3O3 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC 名称 |
2-oxo-3,4-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c12-7(13)5-1-4-2-10-8(14)11-6(4)9-3-5/h1,3H,2H2,(H,12,13)(H2,9,10,11,14) |
InChI 键 |
RPOKFIJKKBNEEG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(NC(=O)N1)N=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)
![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)
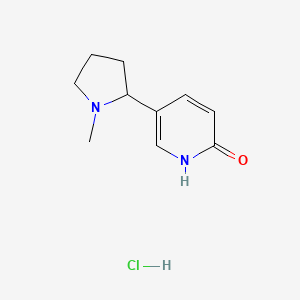
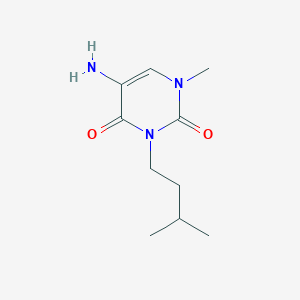

![Tert-butyl 3-[(1,1-dioxo-1lambda6-thiolan-3-yl)amino]propanoate](/img/structure/B15302184.png)
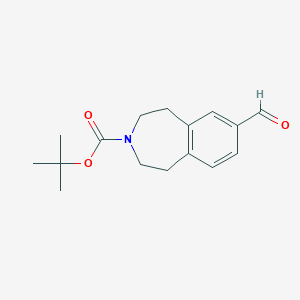
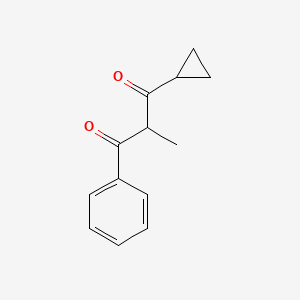
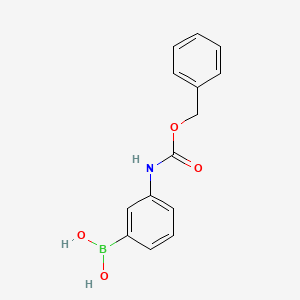
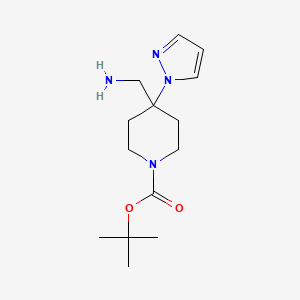
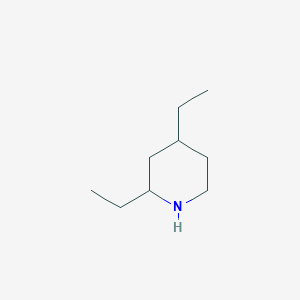
![N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
![tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15302208.png)

